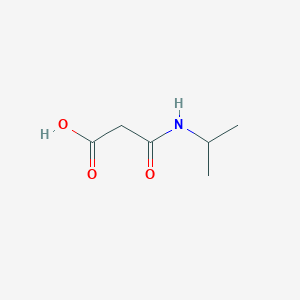

3-(Isopropylamino)-3-oxopropanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-oxo-3-(propan-2-ylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-4(2)7-5(8)3-6(9)10/h4H,3H2,1-2H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWJBJTQPVIGGKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Direct Synthetic Approaches to 3-(Isopropylamino)-3-oxopropanoic acid

Direct approaches involve the formation of the amide bond from precursors that closely resemble the final product's core structure. These methods are often the most straightforward, involving the coupling of a malonic acid derivative with isopropylamine (B41738).

A condensation reaction is a fundamental process in which two molecules combine to form a larger molecule, typically with the loss of a small molecule such as water. libretexts.orglibretexts.org The most direct condensation route to 3-(Isopropylamino)-3-oxopropanoic acid is the thermal reaction between malonic acid and isopropylamine.

However, the direct thermal condensation of carboxylic acids and amines generally requires high temperatures (often exceeding 160 °C) to drive the reaction forward by removing the water formed. mdpi.com A significant challenge in this specific reaction is the initial acid-base reaction between malonic acid and isopropylamine, which forms a stable and less reactive ammonium (B1175870) salt. mdpi.com Overcoming this requires sufficient thermal energy to dehydrate the salt and form the amide bond. This approach can also lead to side products, including the corresponding diamide, N,N'-diisopropylmalonamide, and potential decarboxylation of the malonic acid starting material or the product itself under harsh heating.

A variant of this approach involves the reaction of malonic anhydride (B1165640) with isopropylamine. The anhydride is more reactive than the diacid, allowing the reaction to proceed under milder conditions. This reaction would initially form the desired product, but an excess of the amine or prolonged reaction times could still lead to the formation of the diamide.

More controlled and widely used amidation pathways start with derivatives of malonic acid where one of the carboxylic acid groups is protected or modified. A common strategy is to use a malonic acid monoester, such as monoethyl malonate or monobenzyl malonate.

In this pathway, the free carboxylic acid group of the monoester is reacted with isopropylamine to form the amide bond, yielding an ester-amide intermediate (e.g., ethyl 3-(isopropylamino)-3-oxopropanoate). The final step is the selective hydrolysis of the ester group to yield the desired carboxylic acid. This two-step process offers better control and generally results in higher yields of the desired monoamide compared to direct condensation with malonic acid.

Recent studies have also explored the use of malonic acid as a precursor for acylation via a reactive ketene (B1206846) intermediate. nih.gov In this method, malonic acid is activated in situ, leading to the formation of a ketene that readily acylates a target amine. This technique, often applied in solid-phase peptide synthesis (SPPS), is highly efficient and proceeds under mild conditions. nih.gov

Indirect Synthesis and Functional Group Interconversions

Indirect methods rely on constructing the target molecule from precursors that require more significant chemical transformations, such as the selective modification of a related compound.

While 3-(isopropylamino)-3-oxopropanoic acid is not a β-ketoacid, its synthesis can be achieved from precursors that undergo selective functional group interconversion. A plausible indirect route involves the selective hydrolysis of a related diester or diamide. For example, starting with diethyl malonate, one could first react it with isopropylamine under controlled conditions to favor the formation of the monoamide-monoester, followed by hydrolysis. A more common approach, however, involves the selective saponification of a malonate that has already been functionalized. nih.gov

A key strategy in this category is the use of a precursor where the two carboxyl groups have different reactivity, allowing for selective transformation.

| Precursor Compound | Transformation Required | Key Challenge |

| Diethyl Malonate | Selective mono-amidation | Avoiding formation of the diamide |

| N,N'-Diisopropylmalonamide | Selective mono-hydrolysis | Difficult to stop the reaction after the first hydrolysis |

| Ethyl 3-(isopropylamino)-3-oxopropanoate | Selective ester hydrolysis | Ensuring complete hydrolysis without affecting the amide bond |

The most prevalent and efficient methods for forming the amide bond in 3-(isopropylamino)-3-oxopropanoic acid involve the activation of the carboxylic acid group of a malonic acid monoester. This strategy converts the hydroxyl group of the carboxylic acid into a good leaving group, facilitating nucleophilic attack by isopropylamine under mild conditions. researchgate.net

This is typically achieved using coupling reagents commonly employed in peptide synthesis. A malonic acid monoester (e.g., 3-tert-butoxy-3-oxopropanoic acid) is treated with the coupling reagent and a base in an aprotic solvent, generating a highly reactive activated intermediate in situ. The subsequent addition of isopropylamine leads to rapid formation of the amide bond. researchgate.net

Table of Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Full Name | Activating Mechanism |

|---|---|---|

| HBTU | 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | Forms an activated HOBt ester |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Forms an activated HOAt ester |

| DCC | N,N'-Dicyclohexylcarbodiimide | Forms an O-acylisourea intermediate |

| EDC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride | Forms an O-acylisourea intermediate (water-soluble byproduct) |

This approach is highly versatile and generally provides excellent yields, making it the preferred method for laboratory-scale synthesis.

Stereoselective Synthesis of Analogues and Enantiomers

The parent compound, 3-(isopropylamino)-3-oxopropanoic acid, is achiral as the central methylene (B1212753) carbon is not a stereocenter. However, stereoselective synthesis becomes crucial for producing its chiral analogues, particularly those substituted at the α-carbon (the C2 position). These chiral analogues are of interest in medicinal chemistry and materials science.

The synthesis of enantioenriched α-substituted 1,3-dicarbonyl compounds is a known challenge due to the potential for racemization via keto-enol tautomerization. researchgate.net However, for α-substituted malonamic acids, this is less of a concern once the chiral center is established.

Common approaches to enantioenriched β-dicarbonyl compounds, which can be adapted for these analogues, often rely on diastereoselective acylation strategies using chiral auxiliaries. researchgate.net An alternative, more advanced method involves a chiral sulfinimine-mediated researchgate.netresearchgate.net-sigmatropic sulfonium (B1226848) rearrangement, which can deliver enantioenriched β-ketoamides directly from unfunctionalized amide substrates with high stereoselectivity. nih.gov Such strategies could potentially be adapted for the asymmetric synthesis of α-substituted N-isopropylmalonamic acid derivatives, providing access to a wide range of chiral building blocks. The development of catalytic, enantioselective methods for the alkylation of malonic acid half-oxy esters (MAHOs) also represents a promising avenue for accessing these chiral analogues. nih.gov

Synthesis of Structural Analogues and Derivatives of 3-(Isopropylamino)-3-oxopropanoic acid

The synthesis of structural analogues and derivatives of 3-(isopropylamino)-3-oxopropanoic acid allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties. Modifications can be introduced at three primary positions: the isopropyl moiety, the amide nitrogen, and the carboxylic acid functionality.

Modifications to the isopropyl group of 3-(isopropylamino)-3-oxopropanoic acid can be achieved by starting with different primary amines in the initial amide formation step. A general route to N-alkyl-β-alanine derivatives involves the reaction of β-lactones or acrylic acid derivatives with a variety of primary or secondary amines. For instance, the reaction of acrylic acid esters with different alkylamines can lead to a library of N-substituted β-alanine esters, which can then be hydrolyzed to the corresponding acids.

Alternatively, N-alkylation of a pre-existing β-amino acid or amide can be employed. However, selective mono-alkylation can be challenging. Reductive amination of a β-amino acid ester with an appropriate aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) is a more controlled method for introducing different alkyl groups. For the synthesis of analogues of 3-(isopropylamino)-3-oxopropanoic acid, one could start with β-alanine and react it with various ketones via reductive amination to introduce diverse substituents in place of the isopropyl group.

Introducing a second substituent on the amide nitrogen to create a tertiary amide derivative of 3-(isopropylamino)-3-oxopropanoic acid can significantly alter its chemical and physical properties. The synthesis of such N,N-disubstituted β-amino amides can be approached in several ways. One direct method is the reaction of an activated carboxylic acid, such as an acid chloride or an anhydride of a protected β-amino acid, with a secondary amine. For example, N-protected β-alanine could be converted to its acid chloride and then reacted with a secondary amine like N-methylisopropylamine to yield the corresponding tertiary amide.

Another approach involves the N-alkylation of a secondary amide. While direct alkylation of amides can be difficult, certain methods have been developed. For instance, using strong bases and alkyl halides can lead to N-alkylation, although over-alkylation can be a problem. More modern methods, such as the use of quaternary ammonium salts as alkylating agents, offer a milder and more selective approach to N-alkylation of amides. acs.org

The carboxylic acid group of 3-(isopropylamino)-3-oxopropanoic acid is a versatile handle for further chemical modifications, including esterification, amidation, and reduction.

Esterification: The carboxylic acid can be converted to an ester through various standard methods. Fischer esterification, involving reaction with an alcohol in the presence of a catalytic amount of strong acid, is a common method. For more sensitive substrates, milder conditions can be used, such as reaction with an alkyl halide in the presence of a base, or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with an alcohol. For example, L-alanine can be esterified with isopropanol (B130326) using thionyl chloride to generate the isopropyl ester hydrochloride. chemicalbook.com

Amidation: The carboxylic acid can be converted into a new amide by reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid, for example, by converting it to an acid chloride or by using a peptide coupling reagent such as DCC, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). This allows for the synthesis of a wide range of β-amino acid amides with diverse substituents on the newly formed amide.

Reduction: The carboxylic acid functionality can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally not effective for reducing carboxylic acids. libretexts.org The resulting amino alcohol is a valuable building block for further synthetic transformations. The reduction of amides to amines can also be achieved using LiAlH₄. chemistrysteps.com

The table below summarizes the derivatization of the carboxylic acid functionality.

| Derivatization | Reagents | Product |

| Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) or Coupling agent (e.g., DCC) | Ester |

| Amidation | Amine, Coupling agent (e.g., EDC, HATU) | Amide |

| Reduction | Lithium aluminum hydride (LiAlH₄) | Primary alcohol |

Chemical Reactivity and Reaction Mechanisms

Reactivity of the β-Ketoacid Moiety

The β-ketoacid portion of 3-(Isopropylamino)-3-oxopropanoic acid is central to its reactivity, exhibiting characteristic decarboxylation and tautomerism.

Decarboxylation Pathways and Conditions

Like other β-keto acids, 3-(Isopropylamino)-3-oxopropanoic acid is susceptible to decarboxylation, a reaction involving the loss of carbon dioxide from the carboxylic acid group. This process is thermally or catalytically driven and proceeds through a cyclic transition state. The generally accepted mechanism involves the formation of an enol intermediate, which then tautomerizes to the final product, N-isopropylacetamide.

The reaction is facilitated by the carbonyl group at the β-position, which stabilizes the transition state. While specific kinetic data for the decarboxylation of 3-(Isopropylamino)-3-oxopropanoic acid is not extensively documented, studies on related phenylmalonic acids with electron-withdrawing groups suggest that such compounds can be thermally unstable and prone to decarboxylation, sometimes even during hydrolysis attempts under vigorous conditions. beilstein-journals.org The conditions for decarboxylation can vary widely, from heating in a suitable solvent to acid or base catalysis.

Table 1: General Conditions for β-Keto Acid Decarboxylation

| Condition | Description | Typical Product |

|---|---|---|

| Thermal | Heating the compound, often in an inert solvent. | N-isopropylacetamide + CO₂ |

| Acid Catalysis | Heating in the presence of a strong acid (e.g., H₂SO₄, HCl). | N-isopropylacetamide + CO₂ |

| Base Catalysis | Treatment with a base, which can facilitate enolate formation prior to decarboxylation. | N-isopropylacetamide + CO₂ |

Keto-Enol Tautomerism and Its Influence on Reactivity

Keto-enol tautomerism is a fundamental equilibrium for compounds containing a carbonyl group with an α-hydrogen. libretexts.org In 3-(Isopropylamino)-3-oxopropanoic acid, the methylene (B1212753) protons are acidic and can be removed to form an enolate, which can then be protonated to yield the enol tautomer. This equilibrium between the keto and enol forms is crucial as it dictates the nucleophilic character of the α-carbon. masterorganicchemistry.com

The position of this equilibrium is highly dependent on several factors, including the solvent, temperature, and pH. researchgate.net In polar, protic solvents like water, the keto form is generally favored due to strong solvation of the carbonyl group. masterorganicchemistry.com Conversely, in non-polar solvents, the enol form can be stabilized by intramolecular hydrogen bonding between the enolic hydroxyl group and the amide carbonyl oxygen. masterorganicchemistry.com This tautomerism significantly influences the compound's reactivity, as the enol form is a key intermediate in reactions such as halogenation and alkylation at the α-carbon. nih.gov

Table 2: Influence of Solvent on Keto-Enol Equilibrium for a Model β-Dicarbonyl Compound (Acetoacetic Acid)

| Solvent | % Enol Tautomer |

|---|---|

| Water (D₂O) | < 2% |

| Carbon Tetrachloride (CCl₄) | 49% |

Data illustrates a general trend; specific values for 3-(Isopropylamino)-3-oxopropanoic acid may differ. masterorganicchemistry.com

Reactions Involving the Amide Bond

The N-isopropylamide group imparts specific characteristics of stability and reactivity to the molecule.

Hydrolytic Stability and Kinetics

The hydrolysis of the amide bond in 3-(Isopropylamino)-3-oxopropanoic acid yields malonic acid and isopropylamine (B41738). Amide hydrolysis can be catalyzed by acid or base. The reaction rate is highly dependent on pH and temperature. psu.edu In acidic solutions, the mechanism typically follows an A-2 pathway, where the amide carbonyl is first protonated, making it more susceptible to nucleophilic attack by water. jcsp.org.pk

Amide Transformations and Derivatizations

The amide functional group can be chemically modified to create various derivatives. One common transformation is the conversion of the amide to a thioamide. This can be achieved using various thiating reagents, such as Lawesson's reagent or N-isopropyldithiocarbamate isopropyl ammonium (B1175870) salt. nih.govresearchgate.net This transformation typically involves converting the amide carbonyl into a more reactive intermediate, such as an imidoyl chloride, which then reacts with the sulfur source. nih.gov

Other potential transformations, although less common for simple amides due to their low reactivity, include reduction to an amine or reaction with organometallic reagents to form ketones. youtube.com However, the presence of the more reactive β-ketoacid moiety would likely complicate these reactions. Derivatization can also occur via activation of the amide, for example, with trimethyloxonium (B1219515) tetrafluoroborate, to facilitate subsequent reactions like reduction or conversion to an ester. nih.gov

Electrophilic and Nucleophilic Reactions of the Carbonyl Centers

The molecule possesses two electrophilic carbonyl centers: the ketone and the amide. These centers, along with the nucleophilic α-carbon of the enol/enolate form, are the primary sites for various reactions.

The carbonyl carbon of a ketone is generally more electrophilic and thus more reactive towards nucleophiles than the carbonyl carbon of an amide. ncert.nic.in This is because the lone pair of electrons on the amide nitrogen can be delocalized into the carbonyl group, reducing its positive character. studentdoctor.net Therefore, nucleophilic addition reactions will preferentially occur at the ketone carbonyl of 3-(Isopropylamino)-3-oxopropanoic acid.

The α-carbon, particularly in its enolate form, is a potent nucleophile. libretexts.org This nucleophilicity allows for a range of α-functionalization reactions. The enolate can be generated by treatment with a suitable base and can then react with various electrophiles. nih.gov Examples of such reactions include:

Alkylation: Reaction with alkyl halides.

Acylation: Reaction with acyl chlorides or anhydrides.

Amination: Electrophilic amination using reagents like nitrosoformate intermediates. nih.gov

These reactions are fundamental in synthetic chemistry for building more complex molecular structures from β-ketoamide scaffolds.

Cyclization Reactions and Heterocycle Formation from Related Oxopropanoic Acids

While specific documented cyclization reactions for 3-(Isopropylamino)-3-oxopropanoic acid are not extensively reported, the structural characteristics of related β-dicarbonyl compounds, such as malonic acid and 3-oxobutanamide derivatives, are well-established as versatile precursors in the synthesis of a wide array of heterocyclic systems. nih.govresearchgate.net The reactivity of these molecules is dominated by the presence of an active methylene group positioned between two carbonyl groups (or their derivatives), which facilitates both intramolecular ring closures and intermolecular condensation reactions with various reagents to form stable ring structures. nih.gov

Intramolecular cyclization reactions in compounds structurally related to 3-(Isopropylamino)-3-oxopropanoic acid can proceed through several mechanisms, typically involving the formation of a new bond between two atoms within the same molecule to generate a cyclic product. The specific pathway is often dictated by the reaction conditions and the substituent groups present on the oxopropanoic acid backbone.

One of the most fundamental intramolecular reactions for related dicarbonyl compounds is the Dieckmann cyclization, an intramolecular Claisen condensation of diesters that forms cyclic β-keto esters. youtube.com This reaction proceeds via the formation of an enolate intermediate at the active methylene carbon, which then acts as a nucleophile, attacking one of the carbonyl carbons to form a five- or six-membered ring. youtube.com Although typically applied to diesters, the underlying principle of an enolate-mediated ring closure is relevant to the oxopropanoic acid framework.

Modern synthetic methods have also enabled novel intramolecular cyclizations. For instance, palladium-catalyzed intramolecular C-H amination has been utilized as a key strategy for synthesizing nitrogen-containing heterocycles from aliphatic carboxamide precursors. This methodology can facilitate the formation of strained ring systems, such as β-lactams, through the activation of a C(sp³)–H bond and subsequent C-N bond formation.

The table below summarizes examples of intramolecular cyclization reactions found in compounds with structural similarities to oxopropanoic acids.

| Precursor Type | Reaction Type | Product Class | Reference |

| Aliphatic Carboxamides | Palladium-catalyzed C-H Amination | β-Lactams | |

| Diesters (e.g., Adipates) | Dieckmann Condensation | Cyclic β-keto esters | youtube.com |

| 2-(1-alkynyl)-2-alken-1-ones | Cupric Halide-Mediated Cyclization | Substituted Furans | researchgate.net |

| α-Amino Acids | Catalytic Decarboxylative Cyclization | Imidazo[1,5-a]pyridines | organic-chemistry.org |

Derivatives of 3-oxopropanoic acid are highly valuable substrates for condensation reactions with bifunctional reagents, which contain two nucleophilic centers. These reactions, often referred to as cyclocondensations, build heterocyclic rings by forming two new bonds between the oxopropanoic acid derivative and the reagent. nih.gov The 1,3-dicarbonyl moiety (or its equivalent in the acid-amide structure) provides two electrophilic sites for attack by the nucleophile.

A common application is the synthesis of pyrimidine (B1678525) derivatives. The reaction of β-dicarbonyl compounds with reagents like urea (B33335), thiourea, or guanidine (B92328) provides access to a variety of substituted pyrimidines, which are significant scaffolds in medicinal chemistry. researchgate.netnih.govrdd.edu.iq For example, 3-(2-amino-1,6-dihydro-6-oxo-pyrimidin-5-yl)propanoates can be synthesized from related precursors upon treatment with guanidine carbonate. nih.gov

Similarly, condensation with other bifunctional reagents can yield a diverse range of heterocycles. Reactions with ethylenediamine (B42938) can produce seven-membered 1,4-diazepine rings, while reactions with hydrazine (B178648) derivatives can lead to the formation of pyridazinones. researchgate.netmdpi.com The versatility of these reactions makes 3-oxopropanoic acid derivatives key building blocks in diversity-oriented synthesis. nih.gov

The following table outlines various heterocyclic systems that can be generated through the condensation of related oxo-amides or esters with different bifunctional reagents.

| Reagent Class | Bifunctional Reagent Example | Resulting Heterocycle | Reference |

| Amidines | Guanidine | 2-Aminopyrimidines | nih.gov |

| Ureas | Urea / Thiourea | Pyrimidines / Thiopyrimidines | researchgate.netrdd.edu.iq |

| Diamines | Ethylenediamine | 1,4-Diazepines | researchgate.net |

| Hydrazines | Hydrazine Hydrate | Pyridazinones | mdpi.com |

| Active Methylene Compounds | Malononitrile / Ethyl Cyanoacetate | Pyridines / Nicotinates | researchgate.netmdpi.com |

Structure Activity Relationship Sar and Molecular Interaction Studies

Conformational Analysis and Preferred Geometries in Solution and Solid States

The flexibility of 3-(Isopropylamino)-3-oxopropanoic acid allows it to adopt various conformations in both solution and solid states. The preferred geometry is a balance of steric hindrance, intramolecular hydrogen bonding, and interactions with the surrounding medium.

In the solid state, carboxylic acids frequently form dimeric structures through hydrogen bonding. For 3-(Isopropylamino)-3-oxopropanoic acid, it is expected to crystallize in a manner that maximizes hydrogen bonding, potentially forming dimers where two molecules are linked via their carboxylic acid groups. The crystal structure of related N-isopropyl amides shows that molecules can be linked by weak intermolecular C—H⋯O interactions, forming layered structures. nih.govresearchgate.net The conformation of the isopropyl group relative to the amide bond is critical. In similar structures, both s-cis and s-trans configurations have been observed, with the specific conformation influencing crystal packing. nih.gov For instance, studies on perfluoropropionic acid, a related propanoic acid derivative, show it crystallizes with its monomers in a gauche-syn conformation, forming dimers. mdpi.com It is also possible for compounds like this to exist in different crystalline forms, known as polymorphs, each with unique geometries and physical properties. researchgate.net

In solution, the compound's conformation is more dynamic. NMR studies on similar flexible molecules are used to determine the population of different conformers. semanticscholar.org The polarity of the solvent can significantly influence the conformational equilibrium by stabilizing or destabilizing conformers with different dipole moments. Intramolecular hydrogen bonding between the carboxylic acid proton and the amide carbonyl oxygen may lead to a more compact, cyclic-like conformation in non-polar solvents.

| State | Dominant Conformation/Geometry | Key Stabilizing Interactions | Relevant Torsion Angles |

|---|---|---|---|

| Solid State | Crystalline packing, often as hydrogen-bonded dimers. mdpi.com | Intermolecular N-H···O and O-H···O hydrogen bonds; C-H···O interactions. nih.govresearchgate.net | Fixed by crystal lattice forces; s-cis or s-trans about the amide bond. nih.gov |

| Solution (Polar) | Extended conformations favored. | Intermolecular hydrogen bonding with solvent molecules. | Dynamic equilibrium of multiple conformers. |

| Solution (Non-polar) | Folded or compact conformations. | Potential for intramolecular O-H···O=C hydrogen bonding. | Equilibrium shifts to favor conformations with intramolecular interactions. |

Topographical Features and Pharmacophore Mapping of β-Oxoamide Scaffolds

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific biological target. For the β-oxoamide scaffold present in 3-(Isopropylamino)-3-oxopropanoic acid, a general pharmacophore can be proposed based on its functional groups. researchgate.netscience.gov

The key topographical features include:

Hydrogen Bond Acceptors (HBA): The two carbonyl oxygen atoms (one from the amide, one from the carboxylic acid) act as strong hydrogen bond acceptors.

Hydrogen Bond Donor (HBD): The amide (N-H) group and the carboxylic acid (O-H) group are potent hydrogen bond donors.

Hydrophobic/Aliphatic Feature (HY/HY-AL): The isopropyl group provides a distinct hydrophobic region that can engage in van der Waals or hydrophobic interactions. researchgate.net

Negative Ionizable Feature: The carboxylic acid group can be deprotonated at physiological pH, providing a negative charge that can interact with positively charged residues in a biological target.

These features are arranged in a specific spatial orientation determined by the propanoyl backbone. A pharmacophore model for this scaffold would consist of a defined 3D pattern of these HBA, HBD, and hydrophobic points, which serves as a query for identifying other molecules with potentially similar biological activities through virtual screening. researchgate.netnih.gov

| Pharmacophore Feature | Corresponding Functional Group | Potential Interaction Type |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) 1 | Amide Carbonyl (C=O) | Hydrogen Bonding |

| Hydrogen Bond Acceptor (HBA) 2 | Carboxylic Acid Carbonyl (C=O) | Hydrogen Bonding |

| Hydrogen Bond Donor (HBD) 1 | Amide (N-H) | Hydrogen Bonding |

| Hydrogen Bond Donor (HBD) 2 | Carboxylic Acid (O-H) | Hydrogen Bonding |

| Hydrophobic Feature (HY) | Isopropyl Group (-CH(CH₃)₂) | Hydrophobic/van der Waals |

| Negative Ionizable | Carboxylic Acid (-COOH) | Ionic/Electrostatic |

Influence of Isopropylamino Substitution on Molecular Recognition

The substitution of a simple amino group with an isopropylamino group has a profound impact on the molecule's properties and its ability to participate in molecular recognition.

Steric Bulk: The isopropyl group is significantly larger than a hydrogen atom. This steric bulk can influence the molecule's preferred conformation and how it fits into a binding pocket. nih.govresearchgate.net It can provide selectivity, allowing the molecule to bind to targets with appropriately sized pockets while preventing it from binding to smaller, sterically constrained sites.

Conformational Rigidity: The presence of the bulky isopropyl group can restrict the rotation around the C-N amide bond, potentially reducing the number of accessible conformations. This pre-organization can be entropically favorable for binding, as less conformational freedom is lost upon interaction with a receptor.

Generalizing from related compounds, such minor structural modifications can significantly enhance target preference and potency. nih.gov The isopropyl group, therefore, is not merely a passive substituent but an active contributor to the molecule's interaction profile.

| Property | -NH₂ (Unsubstituted) | -NH-CH(CH₃)₂ (Isopropylamino) | Effect on Molecular Recognition |

|---|---|---|---|

| Steric Hindrance | Low | High | Enhances binding selectivity for specific targets. nih.govresearchgate.net |

| Hydrophobicity | Low | Moderate | Promotes interaction with hydrophobic pockets in receptors. nih.gov |

| Rotational Freedom (C-N bond) | Higher | Lower | May reduce the entropic penalty of binding. |

| Hydrogen Bonding | 2 N-H donors | 1 N-H donor | Alters the potential hydrogen bonding network. |

Hydrogen Bonding Networks and Intermolecular Interactions

3-(Isopropylamino)-3-oxopropanoic acid is rich in functional groups capable of forming extensive hydrogen bonding networks, which are critical for its structure and interactions. nih.gov The molecule contains both strong hydrogen bond donors (amide N-H, carboxylic O-H) and acceptors (amide C=O, carboxylic C=O).

Dimerization: Like many carboxylic acids, it can form strong, cyclic dimers in both the solid state and in nonpolar solutions through O-H···O hydrogen bonds between the carboxyl groups.

Chain/Sheet Formation: The amide groups can form intermolecular N-H···O=C hydrogen bonds, a fundamental interaction in peptide and protein structures. These interactions can link molecules into one-dimensional chains or two-dimensional sheets. researchgate.net

Intramolecular H-Bonding: An intramolecular hydrogen bond can form between the carboxylic acid proton and the amide carbonyl oxygen, leading to a pseudo-six-membered ring structure. This is more likely in the gas phase or in non-polar solvents.

Charge-Assisted H-Bonds: In the presence of a base or in a polar medium, the carboxylic acid can deprotonate. The resulting carboxylate is a very strong hydrogen bond acceptor, leading to charge-assisted hydrogen bonds which are significantly stronger than those between neutral molecules. mdpi.com

Weak Interactions: In addition to strong hydrogen bonds, weaker C-H···O interactions involving the C-H bonds of the isopropyl group and the backbone can also contribute to the stability of the crystal lattice. nih.gov

These varied interactions result in complex supramolecular assemblies that define the material's properties and mediate its recognition by other molecules. researchgate.net

| Donor Group | Acceptor Group | Interaction Type | Supramolecular Motif |

|---|---|---|---|

| Carboxylic Acid (O-H) | Carboxylic Acid (C=O) | Intermolecular H-Bond | Carboxylic Acid Dimer |

| Amide (N-H) | Amide (C=O) | Intermolecular H-Bond | Chains or Sheets researchgate.net |

| Amide (N-H) | Carboxylic Acid (C=O) | Intermolecular H-Bond | Mixed Networks researchgate.net |

| Carboxylic Acid (O-H) | Amide (C=O) | Intramolecular H-Bond | Pseudo-ring Conformation |

| Alkyl (C-H) | Carbonyl (C=O) | Weak Intermolecular H-Bond | Crystal Packing Stabilization nih.gov |

Mechanistic Insights into Biological Activity from Structural Modifications

Studying the effects of structural modifications on the β-oxoamide scaffold provides valuable mechanistic insights into its biological activity. By systematically altering different parts of the molecule, one can probe which features are essential for function. nih.gov

Altering the N-Alkyl Group: Replacing the isopropyl group with smaller (e.g., methyl) or larger (e.g., tert-butyl) groups can determine the optimal size and hydrophobicity for receptor binding. Changing to a polar group would test the importance of the hydrophobic interaction at that position.

Modifying the Backbone: Shortening or lengthening the carbon chain between the amide and carboxylic acid would alter the spatial distance between these two key functional groups. This can reveal the required geometry for fitting into a binding site. Adding substituents to the backbone can introduce new steric or electronic features. researchgate.net

Esterification/Amidation of the Carboxyl Group: Converting the carboxylic acid to an ester or another amide would eliminate the negative charge and a key hydrogen bond donor. If activity is lost, it implies that the acidic proton or the carboxylate's ionic character is crucial for the mechanism of action.

By observing how these changes affect activity, a detailed model of the molecule's interaction with its biological target can be constructed. For instance, if small N-alkyl groups are tolerated but larger ones abolish activity, it suggests binding within a sterically restricted pocket. Such studies are fundamental to rational drug design and understanding molecular mechanisms. nih.gov

| Modification | Property Changed | Potential Mechanistic Insight |

|---|---|---|

| Replace Isopropyl with Methyl | Reduced steric bulk and hydrophobicity | Tests for required size/hydrophobicity of the binding pocket. |

| Replace Isopropyl with Phenyl | Increased size, introduces aromaticity | Probes for potential π-π stacking interactions. |

| Add Methyl group to C2 | Increased steric bulk, altered conformation | Reveals sensitivity of binding to backbone conformation. researchgate.net |

| Convert -COOH to -COOCH₃ | Loss of H-bond donor and negative charge | Determines the importance of the acidic proton/carboxylate for activity. |

Computational Chemistry and Theoretical Investigations of 3 Isopropylamino 3 Oxopropanoic Acid

While extensive experimental data on 3-(Isopropylamino)-3-oxopropanoic acid is not widely available in public literature, its structural and potential biochemical properties can be thoroughly investigated using computational chemistry. These theoretical methods provide deep insights into the molecule's electronic structure, conformational flexibility, and potential interactions with biological macromolecules, guiding further experimental research.

Advanced Analytical Methodologies in Research

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating 3-(Isopropylamino)-3-oxopropanoic acid from reaction mixtures or impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation and purity analysis of non-volatile compounds like 3-(Isopropylamino)-3-oxopropanoic acid. Given its polar and acidic nature, reversed-phase HPLC is the most suitable mode. youtube.comsielc.com

A typical HPLC method would involve a C18 stationary phase, which is non-polar. The mobile phase would be a polar mixture, such as water and a miscible organic solvent like acetonitrile (B52724) or methanol. To ensure good peak shape and reproducible retention times for the acidic analyte, the pH of the mobile phase is typically controlled by adding a small amount of an acid, such as formic acid or trifluoroacetic acid. biotage.com This suppresses the ionization of the carboxylic acid group, making the molecule less polar and allowing for better retention on the C18 column. sielc.com

Detection can be achieved using a UV detector set to a low wavelength (e.g., 210 nm) to capture the carbonyl absorbance. However, coupling the HPLC system to a mass spectrometer (LC-MS) provides far greater sensitivity and specificity. LC-MS allows for the simultaneous separation by chromatography and mass analysis, confirming the identity of the eluting peak by its mass-to-charge ratio and providing quantitative data even at very low concentrations. nih.govnih.govsciex.com

| Parameter | Typical Condition |

|---|---|

| Chromatographic Mode | Reversed-Phase |

| Stationary Phase (Column) | C18 (e.g., 5 µm particle size, 4.6 x 150 mm) |

| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile |

| Detection | UV at ~210 nm or Mass Spectrometry (ESI positive or negative mode) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and thermally stable compounds. However, molecules like 3-(Isopropylamino)-3-oxopropanoic acid, which contain polar functional groups such as a carboxylic acid and an amide, are non-volatile. These groups can lead to undesirable interactions within the GC system, resulting in poor peak shape or a complete loss of the signal. jfda-online.com

To overcome this limitation, chemical derivatization is employed. This process modifies the analyte to create a more volatile and thermally stable derivative that is "GC-amenable". sigmaaldrich.com For a compound with active hydrogens, such as in the carboxylic acid and amide groups of 3-(Isopropylamino)-3-oxopropanoic acid, a common derivatization technique is silylation. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. sigmaaldrich.com This modification reduces the polarity of the molecule, increases its volatility, and allows for effective analysis by GC-MS, enabling its separation and structural elucidation. jfda-online.com

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing polymers. malvernpanalytical.comyoutube.com It separates molecules based on their size, or hydrodynamic volume, in solution. ufl.edu This method is crucial for determining key parameters of polymers, such as number-average molar mass (Mn), weight-average molar mass (Mw), and dispersity (Đ), which describes the breadth of the molecular weight distribution. ufl.edu

In studies involving polymers synthesized from monomers that are structurally related to 3-(Isopropylamino)-3-oxopropanoic acid, GPC is a primary characterization tool. For instance, the homopolymer poly(N-(3-(hexylamino)-N-(3-(isopropylamino)-3-oxopropyl)acrylamide) has been analyzed using GPC to determine its molecular weight characteristics. The results from such analyses provide critical information for understanding how synthesis conditions affect the final polymer structure. researchgate.nettechscience.com

| Parameter | Value Range | Reference |

|---|---|---|

| Number-Average Molar Mass (Mn) | 2,500 - 11,500 g/mol | researchgate.nettechscience.com |

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques where the physical properties of a substance are measured as a function of temperature. rroij.com These methods are vital for assessing the thermal stability and phase behavior of materials, including polymers derived from monomers related to 3-(Isopropylamino)-3-oxopropanoic acid.

Thermogravimetric Analysis-Differential Thermal Analysis (TGA-DTA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, providing information on thermal stability and decomposition temperatures. iajps.com Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as they are subjected to the same temperature program. uni-siegen.de DTA can detect thermal events such as phase transitions, crystallization, and melting. iajps.comuni-siegen.de

When used together, TGA-DTA offers a comprehensive thermal profile of a material. For polymers containing the isopropylamino-oxopropyl functional group, TGA-DTA studies have shown that these materials can exhibit high thermal stability. For example, poly(N-(3-(hexylamino)-N-(3-(isopropylamino)-3-oxopropyl)acrylamide) was found to be thermally stable up to 300°C, indicating its robustness at elevated temperatures. researchgate.nettechscience.com

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. wikipedia.org This method is highly sensitive for detecting thermal transitions and is widely used to determine the glass transition temperature (Tg) and melting point (Tm) of polymers. hu-berlin.demalvernpanalytical.com The glass transition is a critical property of amorphous polymers, representing the temperature at which the material changes from a rigid, glassy state to a more flexible, rubbery state. hu-berlin.de

DSC analysis of polymers synthesized from monomers related to 3-(Isopropylamino)-3-oxopropanoic acid has provided specific data on their thermal properties. The glass transition temperature can be influenced by the specific synthesis method used. For example, different initiator systems in the polymerization of poly(M3i) resulted in distinct Tg values. researchgate.net Similarly, the homopolymer of N-(3-(hexylamino)-N-(3-(isopropylamino)-3-oxopropyl)acrylamide was found to have a specific glass transition temperature. techscience.com

| Polymer | Thermal Property | Value | Reference |

|---|---|---|---|

| poly(M3i) prepared with DDMAT | Glass Transition Temperature (Tg) | 133 °C | researchgate.net |

| poly(M3i) prepared with PEPD | Glass Transition Temperature (Tg) | 127.3 °C | researchgate.net |

| poly(HA-NIPAM-AM) | Glass Transition Temperature (Tg) | 85.3 °C | techscience.com |

Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) for Supramolecular Assemblies

The tendency of molecules to self-assemble into larger, organized structures is a key area of research. Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) are powerful complementary techniques for studying these supramolecular assemblies in solution and in the solid state, respectively.

Dynamic Light Scattering (DLS) measures the fluctuations in the intensity of light scattered by particles undergoing Brownian motion in a solution. nih.gov These fluctuations are related to the diffusion speed of the particles, which in turn depends on their size. youtube.com From this data, the hydrodynamic diameter of the particles or assemblies can be determined. nih.gov This technique is particularly useful for studying the solution-based behavior of molecular assemblies. researchgate.net

Transmission Electron Microscopy (TEM) provides direct visualization of nanostructures by passing a beam of electrons through an ultrathin sample. oaepublish.com This allows for the determination of the size, shape, and morphology of self-assembled structures with high resolution. nih.gov

In research on homopolymers derived from N-(3-(hexylamino)-N-(3-(isopropylamino)-3-oxopropyl)acrylamide, both DLS and High-Resolution TEM (HRTEM) have been employed to study their self-assembly properties in aqueous solutions. researchgate.nettechscience.com These studies provide insight into how the polymer chains organize themselves into larger aggregates, which is crucial for applications in fields like drug delivery and nanotechnology. researchgate.net

Applications in Organic Synthesis and Materials Science Research

Utilization as a Building Block in Complex Chemical Synthesis

3-(Isopropylamino)-3-oxopropanoic acid and its derivatives serve as versatile building blocks in the synthesis of more complex molecules and materials. Their bifunctional nature, possessing both a carboxylic acid and an amide group, allows for a range of chemical transformations.

Precursor to β-Lactam Antibiotics (if applicable from related research)

β-Lactam antibiotics are a broad class of antimicrobial agents characterized by the presence of a β-lactam ring, a four-membered cyclic amide. nih.govwikipedia.org This class includes well-known antibiotics like penicillins and cephalosporins. nih.govwikipedia.org The core mechanism of these antibiotics involves the inhibition of bacterial cell wall synthesis by targeting and acylating penicillin-binding proteins (PBPs), which are essential enzymes for creating the peptidoglycan layer. wikipedia.orgnih.gov The high reactivity of the β-lactam ring is crucial for its antibacterial activity. nih.gov While various amino acid derivatives are used in the synthesis of these complex structures, current research available does not specifically detail the utilization of 3-(Isopropylamino)-3-oxopropanoic acid as a direct precursor in the synthesis of β-lactam antibiotics.

Intermediate in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their cyclic structures, are fundamental in medicinal chemistry and materials science. Amino acids and their derivatives are common starting materials for synthesizing a wide array of nitrogen-containing heterocycles. nih.gov For instance, derivatives of 3-oxopropanoic acid can be used in reactions like Knoevenagel condensation and cyclization to form quinolinone-based heterocyclic systems. jmcs.org.mx However, specific examples detailing the role of 3-(Isopropylamino)-3-oxopropanoic acid as an intermediate in the synthesis of particular heterocyclic compounds are not prominently featured in the reviewed literature.

Role in Polymer Chemistry and Advanced Materials

The structure of 3-(Isopropylamino)-3-oxopropanoic acid provides a foundation for creating novel monomers used in the synthesis of advanced functional polymers.

Monomer in the Synthesis of Functional Polymers and Copolymers

Derivatives containing the 3-(isopropylamino)-3-oxopropyl moiety have been successfully designed and synthesized to act as monomers in polymerization reactions. researchgate.net A notable example is the acrylamide (B121943) monomer, N-isopropyl-N-(3-(isopropylamino)-3-oxopropyl)acrylamide (M3i). researchgate.netrsc.org This monomer is synthesized from isopropylamine (B41738) and N-isopropylacrylamide through an aza-Michael addition, followed by amidation. researchgate.netrsc.org

This functional monomer has been used in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to create well-defined homopolymers and random copolymers. researchgate.netrsc.org The RAFT technique allows for control over the polymer's molecular weight and architecture. mdpi.com The resulting polymers, such as poly(N-(3-(hexylamino)-N-(3-(isopropylamino)-3-oxopropyl)acrylamide)), have been characterized for their molar mass, thermal stability, and self-assembly properties. researchgate.net

Development of Thermoresponsive Polymeric Systems from Derivatives

A significant application of polymers derived from 3-(Isopropylamino)-3-oxopropanoic acid analogues is in the development of thermoresponsive materials. rsc.org These "smart" polymers exhibit a sharp change in solubility in response to temperature variations, a property governed by their Lower Critical Solution Temperature (LCST). mdpi.comscispace.com Below the LCST, the polymer is soluble, while above it, the polymer becomes hydrophobic and precipitates from the solution. mdpi.com

The homopolymer of the M3i monomer (polyM3i) demonstrates a Lower Critical Solution Temperature (LCST) of 17°C. rsc.org Researchers have synthesized a series of random copolymers of M3i and poly(ethylene glycol)methyl ether acrylate (B77674) (PEGA) to fine-tune this thermoresponsive behavior. rsc.org Studies on these copolymers revealed that as the content of the M3i monomer increases, the LCST of the copolymer decreases. researchgate.netrsc.org This tunability is crucial for biomedical applications, such as drug delivery, where a response close to human body temperature is desired. mdpi.com The micelles formed by these copolymers have been explored as potential nanocarriers for anticancer drugs like doxorubicin. rsc.org

| Polymer | Monomer Component(s) | Key Property | Finding | Reference |

|---|---|---|---|---|

| polyM3i | N-isopropyl-N-(3-(isopropylamino)-3-oxopropyl)acrylamide (M3i) | Lower Critical Solution Temperature (LCST) | 17°C | rsc.org |

| polyM3i | N-isopropyl-N-(3-(isopropylamino)-3-oxopropyl)acrylamide (M3i) | Glass Transition Temperature (Tg) | 133°C | rsc.org |

| M3i-PEGA Copolymer | M3i and poly(ethylene glycol)methyl ether acrylate (PEGA) | LCST Dependence | LCST decreases with increasing M3i content. | rsc.org |

| poly(HA-NIPAM-AM) | N-(3-(hexylamino)-N-(3-(isopropylamino)-3-oxopropyl)acrylamide) | Thermal Stability | Stable up to 300°C | researchgate.net |

Application in Chemical Biology as a Mechanistic Probe or Scaffold

In chemical biology, molecular scaffolds and mechanistic probes are essential tools for studying biological systems. Amino acids and their derivatives often serve as the foundational structures for building these complex molecules due to their functional group diversity and biocompatibility. mdpi.com These scaffolds can be used to present various functional groups in a defined spatial arrangement to interact with biological targets. While the field utilizes a wide range of building blocks, the specific application of 3-(Isopropylamino)-3-oxopropanoic acid as a mechanistic probe or a defined molecular scaffold is not detailed in the reviewed scientific literature.

Future Research Directions and Unexplored Avenues for 3 Isopropylamino 3 Oxopropanoic Acid

Novel Synthetic Methodologies and Process Optimization

The development of efficient, scalable, and sustainable synthetic routes is paramount for the broader application of 3-(Isopropylamino)-3-oxopropanoic acid. Future research should focus on moving beyond traditional methods to embrace modern synthetic strategies.

Key areas for investigation include:

Mechanochemistry: Solvent-free or low-solvent "ball-milling" techniques could offer a greener alternative to conventional solution-phase synthesis, potentially reducing waste and reaction times. mdpi.com

Continuous Flow Synthesis: Transitioning from batch to continuous flow processes can enhance safety, improve product consistency, and allow for easier scalability. In situ monitoring could enable real-time optimization of reaction parameters. researchgate.net

Biocatalysis: The use of enzymes for the synthesis could provide high selectivity and stereocontrol, operating under mild reaction conditions. This is particularly relevant for producing chiral derivatives. mdpi.com

Catalyst Optimization: A systematic investigation into different catalysts for the amidation reaction could lead to higher yields and purity. This includes exploring novel homogeneous and heterogeneous catalysts that are more efficient and reusable. researchgate.net

Process optimization will be crucial for making the synthesis more economically viable and environmentally friendly.

| Research Area | Proposed Methodology | Potential Advantages |

| Green Synthesis | High-speed ball milling (Mechanochemistry) | Reduced solvent use, shorter reaction times, lower energy consumption. |

| Scalability | Continuous flow reactor with in-situ monitoring | Improved process control, enhanced safety, consistent product quality, easier scale-up. |

| Catalyst Development | Screening of reusable heterogeneous catalysts | Simplified purification, catalyst recycling, reduced production costs. |

| Enzymatic Synthesis | Lipase-catalyzed amidation | High selectivity, mild reaction conditions, environmentally benign. |

Expanded Exploration of Chemical Reactivity and Catalysis

The reactivity of 3-(Isopropylamino)-3-oxopropanoic acid is not extensively documented. Its bifunctional nature, containing both a carboxylic acid and an amide group, suggests a rich and varied chemical reactivity waiting to be explored.

Future studies should investigate:

Cyclization Reactions: The molecule could serve as a precursor for synthesizing various heterocyclic compounds, such as pyrazines or other nitrogen-containing rings, which are valuable in medicinal chemistry. rsc.org

Condensation Reactions: Exploring its condensation with various electrophiles (aldehydes, ketones, etc.) could yield novel molecular structures with potentially interesting biological or material properties. jmcs.org.mx

Polymerization: The compound could act as a monomer for the synthesis of novel polyamides or other polymers. The resulting materials may possess unique thermal, mechanical, or biodegradable properties.

Use as a Ligand: The carboxylic acid and amide moieties can potentially coordinate with metal ions, suggesting its use as a ligand in coordination chemistry and catalysis.

Investigating its role in organocatalysis, either as a catalyst itself or as a precursor to one, is another promising avenue.

Deeper Mechanistic Investigations into Structure-Function Relationships

A fundamental understanding of the relationship between the molecular structure of 3-(Isopropylamino)-3-oxopropanoic acid and its chemical or physical properties is currently lacking. Mechanistic studies are essential to guide the rational design of new derivatives and applications.

Key areas for future mechanistic investigation include:

Conformational Analysis: Studying the preferred conformations of the molecule in different environments (solid-state, various solvents) to understand how its shape influences its reactivity and intermolecular interactions.

Hydrogen Bonding Dynamics: Investigating the intra- and intermolecular hydrogen bonding capabilities of the carboxylic acid and amide groups, which are critical in determining its crystal structure, solubility, and interaction with other molecules.

Kinetic Studies: Performing detailed kinetic analysis of its key reactions to elucidate reaction mechanisms. nih.gov This knowledge is vital for optimizing reaction conditions and controlling product formation.

These studies would provide a foundational understanding necessary for predicting its behavior and designing new functional molecules based on its scaffold.

| Research Focus | Technique/Methodology | Objective |

| Reaction Pathways | Kinetic analysis and isotopic labeling | To elucidate the step-by-step mechanism of key transformations. |

| Molecular Conformation | NMR spectroscopy and X-ray crystallography | To determine the three-dimensional structure and its influence on properties. |

| Intermolecular Interactions | FT-IR spectroscopy and computational modeling | To understand how molecules interact with each other and with solvents. |

Advanced Computational Studies for Predictive Design

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby accelerating research and reducing experimental costs. Applying these methods to 3-(Isopropylamino)-3-oxopropanoic acid and its derivatives could significantly guide future experimental work.

Future computational research should focus on:

Density Functional Theory (DFT) Calculations: To model electronic structure, predict spectroscopic properties, and calculate reaction energy profiles to understand and predict chemical reactivity.

Molecular Dynamics (MD) Simulations: To simulate the behavior of the molecule in different solvents or within a material matrix, providing insights into its solubility, diffusion, and interactions at the molecular level.

Quantitative Structure-Activity Relationship (QSAR): If specific biological activities are identified, QSAR models can be developed to predict the activity of new derivatives, guiding the synthesis of more potent compounds.

Virtual Screening: To computationally screen libraries of virtual compounds derived from the 3-(Isopropylamino)-3-oxopropanoic acid scaffold against biological targets or for specific material properties.

These predictive models can help prioritize synthetic targets and fast-track the discovery of new applications.

Development of Novel Materials Based on its Chemical Scaffold

The unique chemical structure of 3-(Isopropylamino)-3-oxopropanoic acid makes it an attractive building block for the creation of novel functional materials.

Promising avenues for material development include:

Polymer Synthesis: As a monomer, it could be used to create new functional polyamides or polyesters. The isopropyl group and the polar functional groups could impart specific properties such as hydrophobicity, thermal stability, or biodegradability.

Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker to connect metal nodes, potentially forming porous MOFs for applications in gas storage, separation, or catalysis.

Pharmaceutical Scaffolding: The scaffold can be chemically modified to create libraries of new compounds for drug discovery. For instance, similar structures have been investigated as promising scaffolds for developing novel anticancer candidates. mdpi.com

Self-Assembling Systems: The capacity for hydrogen bonding suggests that the molecule or its derivatives might form supramolecular structures like gels or liquid crystals through self-assembly.

Exploring these areas could lead to the development of advanced materials with tailored properties for a wide range of technological applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(Isopropylamino)-3-oxopropanoic acid, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound can be synthesized via a two-step procedure: (1) condensation of isopropylamine with a malonic acid derivative (e.g., methyl malonyl chloride) to form an intermediate amide, followed by (2) hydrolysis under acidic or basic conditions to yield the final product. Optimization includes adjusting solvent polarity (e.g., THF or DMF), temperature (0–25°C for condensation), and stoichiometry of reagents. Catalytic agents like EDC/HOBt can enhance coupling efficiency during amide bond formation .

- Key Considerations : Monitor reaction progress using TLC or HPLC. Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to remove unreacted starting materials.

Q. What spectroscopic techniques are most effective for characterizing 3-(Isopropylamino)-3-oxopropanoic acid?

- Methodology :

- NMR : NMR confirms the presence of the isopropyl group (δ 1.1–1.3 ppm, doublet) and the amide proton (δ 6.5–7.0 ppm). NMR identifies carbonyl carbons (δ 170–175 ppm for the acid and amide groups).

- IR : Strong absorption bands at ~1650 cm (amide C=O) and ~1700 cm (acid C=O).

- Mass Spectrometry : ESI-MS or HRMS validates the molecular ion peak (expected m/z for CHNO: 145.07) .

Q. How should researchers handle 3-(Isopropylamino)-3-oxopropanoic acid safely in laboratory settings?

- Safety Protocols :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.

- Hazard Mitigation : The compound may cause skin/eye irritation (Category 1B under CLP/GHS). Avoid inhalation; use P260/P280 precautions (e.g., ventilation, closed systems) .

Advanced Research Questions

Q. How can molecular docking studies elucidate the interaction between 3-(Isopropylamino)-3-oxopropanoic acid and bacterial MurA enzyme?

- Methodology :

- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations. Prepare the protein structure (MurA, PDB ID: 1UAE) by removing water molecules and adding hydrogens.

- Ligand Preparation : Optimize the compound’s geometry with Gaussian09 (DFT/B3LYP/6-31G*). Generate conformers and assign partial charges.

- Validation : Compare binding affinities with known inhibitors (e.g., fosfomycin). Analyze hydrogen bonding with key residues (e.g., Cys115, Asp305) to assess competitive inhibition .

Q. What strategies resolve contradictions in reported bioactivity data for 3-(Isopropylamino)-3-oxopropanoic acid derivatives?

- Approach :

- Data Reconciliation : Compare assay conditions (e.g., pH, temperature) across studies. Variability may arise from differences in bacterial strains (Gram-positive vs. Gram-negative) or enzyme isoforms.

- Structural Modifications : Synthesize analogs (e.g., fluorinated phenyl or phosphonate groups) to test structure-activity relationships (SAR). Evaluate IC shifts in enzyme inhibition assays .

Q. How can advanced chromatographic methods improve the quantification of 3-(Isopropylamino)-3-oxopropanoic acid in complex matrices?

- Methodology :

- HPLC : Use a C18 column with mobile phase (0.1% formic acid in water/acetonitrile, 90:10 to 50:50 gradient). Detect at 210 nm (UV) or via MS/MS for higher sensitivity.

- Validation : Assess linearity (0.1–100 µg/mL), LOD/LOQ (0.03 µg/mL and 0.1 µg/mL, respectively), and recovery rates (>95%) in biological samples (e.g., bacterial lysates) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.